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molecular formula C12H14O2 B8610390 2,2-Dimethyl-4-methoxyindanone

2,2-Dimethyl-4-methoxyindanone

Cat. No. B8610390
M. Wt: 190.24 g/mol
InChI Key: AQAVUHZSLUUCHQ-UHFFFAOYSA-N
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Patent
US04699906

Procedure details

A solution of 2,2-dimethyl-4-methoxyindanone (13.7 g) in anhydrous diethyl ether (575 ml) is added dropwise to a stirred suspension of LAH (2.87 g) in anhydrous diethyl ether (575 ml) and the mixture is refluxed under nitrogen for two hours. The reaction mixture is quenched with H2O, 15% aq. NaOH and H2O, stirred overnight, filtered and the filtrate evaporated in vacuo affording the desired compound as a solid.
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
575 mL
Type
solvent
Reaction Step One
Quantity
575 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[O:11][CH3:12])[C:3]1=[O:13].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C(OCC)C>[CH3:1][C:2]1([CH3:14])[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[O:11][CH3:12])[CH:3]1[OH:13] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
CC1(C(C2=CC=CC(=C2C1)OC)=O)C
Name
Quantity
2.87 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
575 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
575 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed under nitrogen for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with H2O, 15% aq. NaOH and H2O
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(C(C2=CC=CC(=C2C1)OC)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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